molecular formula C12H23NO4 B3022856 2-Methylbutyroylcarnitine CAS No. 256928-75-3

2-Methylbutyroylcarnitine

Numéro de catalogue: B3022856
Numéro CAS: 256928-75-3
Poids moléculaire: 245.32 g/mol
Clé InChI: IHCPDBBYTYJYIL-QVDQXJPCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylbutyroylcarnitine is a C5-acylcarnitine having 2-methylbutyryl as the acyl substituent. It has a role as a human metabolite and is functionally related to a 2-methylbutyric acid .


Synthesis Analysis

Acylcarnitines are fatty acyl esters of L-carnitine and facilitate the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via ß-oxidation . A method for the simultaneous fast and robust detection of all known acylcarnitines was developed using a single concise liquid chromatography mass spectrometry (LC-MS) approach .


Molecular Structure Analysis

The molecular formula of this compound is C12H23NO4 . The IUPAC name is 3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate .


Chemical Reactions Analysis

Acyl-L-carnitines are acetylated forms of L-carnitine derived from the breakdown of amino and fatty acids . The acetyl group is thereby transferred from acetyl-CoA to carnitine, resulting in CoA and acylcarnitines, which play a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 245.32 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity .

Applications De Recherche Scientifique

Metabolic and Clinical Relevance

  • 2-Methylbutyroylcarnitine in Metabolic Disorders

    this compound is a metabolite associated with 2-methylacetoacetyl-CoA thiolase deficiency, a rare metabolic disorder. This condition leads to the accumulation of several acylcarnitines, including this compound, in physiological fluids, which can be used in the diagnosis of the disorder (Fontaine et al., 1996).

  • Role in Cancer Risk Assessment

    this compound has been linked to reduced risk in various cancers, including lung and breast cancer, suggesting its potential as a biomarker for identifying high-risk patients (Feng et al., 2022).

Agricultural and Nutritional Applications

  • Effect on Rumen Fermentation in Livestock: Supplementation of 2-methylbutyrate, closely related to this compound, in cattle diets has shown to affect rumen fermentation, enzyme activities, and feed digestibility, indicating its importance in improving livestock nutrition and health (Wang et al., 2012).

Neurological and Psychological Effects

  • Potential Antidepressant Effects: The acetyl ester of carnitine, which includes this compound, has been studied for its antidepressant actions in elderly patients with dysthymic disorder, suggesting a role in improving mood and cognitive symptoms (Bersani et al., 2013).

Cellular and Molecular Studies

  • Mitochondrial Biogenesis and Function

    Research shows that compounds like acetyl-L-carnitine, related to this compound, promote mitochondrial biogenesis and improve metabolic flexibility, indicating their potential in treating metabolic disorders like type 2 diabetes (Bruls et al., 2017).

  • Modulation of Metabolic Pathways

    Acetyl-L-carnitine, a compound similar to this compound, has been shown to inhibit alcohol dehydrogenase, demonstrating its influence on metabolic pathways (Sachan & Cha, 1994).

Safety and Hazards

The safety data sheet for 2-Methylbutyroylcarnitine indicates that it is a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

Orientations Futures

A study on the changes in the metabolomic profiles of men during their first three months of androgen deprivation therapy for prostate cancer found that 2-methylbutyroylcarnitine was associated with decreased risk of estrogen receptor (ER) positive breast cancer and lung adenocarcinoma . This suggests potential future directions for research into the role of this compound in cancer therapy .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methylbutyroylcarnitine involves the esterification of 2-methylbutyric acid with L-carnitine.", "Starting Materials": [ "2-methylbutyric acid", "L-carnitine", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Methanol", "Chloroform", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Activation of carboxylic acid - In a dry flask, add 2-methylbutyric acid, DCC, and DMAP in chloroform. Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid.", "Step 2: Esterification - Add L-carnitine to the activated carboxylic acid mixture and stir for 24 hours at room temperature. The esterification reaction will occur, forming 2-Methylbutyroylcarnitine.", "Step 3: Workup - Add methanol to the reaction mixture to quench the reaction. Filter the mixture to remove the dicyclohexylurea byproduct. Extract the organic layer with chloroform and wash with sodium bicarbonate solution. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product. Purify the product by column chromatography using a mixture of chloroform and diethyl ether as the eluent.", "Step 4: Final product - Obtain 2-Methylbutyroylcarnitine as a white solid." ] }

256928-75-3

Formule moléculaire

C12H23NO4

Poids moléculaire

245.32 g/mol

Nom IUPAC

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1

Clé InChI

IHCPDBBYTYJYIL-QVDQXJPCSA-N

SMILES isomérique

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

SMILES canonique

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

31023-25-3

Description physique

Solid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutyroylcarnitine
Reactant of Route 2
Reactant of Route 2
2-Methylbutyroylcarnitine
Reactant of Route 3
Reactant of Route 3
2-Methylbutyroylcarnitine
Reactant of Route 4
Reactant of Route 4
2-Methylbutyroylcarnitine
Reactant of Route 5
Reactant of Route 5
2-Methylbutyroylcarnitine
Reactant of Route 6
Reactant of Route 6
2-Methylbutyroylcarnitine
Customer
Q & A

Q1: How does 2-methylbutyroylcarnitine relate to metabolic diseases like nonalcoholic fatty liver disease (NAFLD)?

A: this compound has emerged as a potential player in metabolic health, specifically concerning NAFLD. One study using aged laying hens as a model for NAFLD found that taurine supplementation led to increased levels of several metabolites, including this compound []. This increase correlated with a reduction in fat deposition and liver damage, suggesting a protective role for this compound against NAFLD []. The study further suggests that taurine's beneficial effects might be mediated through the modulation of various metabolic pathways, including carnitine metabolism, to which this compound belongs [].

Q2: What role does this compound play in high-fat diet-induced metabolic disturbances?

A: Research suggests that this compound might play a role in mitigating high-fat diet (HFD)-induced metabolic disturbances. A study investigating the effects of red wine high-molecular-weight polymeric polyphenolic complexes (HPPCs) on HFD-induced metabolic dysregulation in mice found that HPPCs supplementation led to an increase in this compound levels in serum []. This increase was associated with improvements in HFD-induced obesity, insulin resistance, and lipid and glucose metabolic dysregulation []. While further research is needed to confirm these findings, this study suggests a potential role for this compound in ameliorating the adverse metabolic effects of HFDs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.